molecular formula C6H5FN2O3 B12815668 4-Amino-3-fluoro-5-nitrophenol

4-Amino-3-fluoro-5-nitrophenol

Cat. No.: B12815668
M. Wt: 172.11 g/mol
InChI Key: MLDCRBIAOFBRLY-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-5-nitrophenol is a useful research compound. Its molecular formula is C6H5FN2O3 and its molecular weight is 172.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

IUPAC Name

4-amino-3-fluoro-5-nitrophenol

InChI

InChI=1S/C6H5FN2O3/c7-4-1-3(10)2-5(6(4)8)9(11)12/h1-2,10H,8H2

InChI Key

MLDCRBIAOFBRLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)O

Origin of Product

United States

Contextualizing Fluorinated Aminonitrophenols Within Modern Organic Chemistry Research

The incorporation of fluorine into organic molecules is a well-established strategy in modern chemical design, known to impart unique and often highly desirable properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which lends exceptional stability to fluorinated compounds. chemicalbook.com This stability is a significant advantage in the development of pharmaceuticals and agrochemicals. Furthermore, fluorine's high electronegativity and relatively small size allow it to act as a "super-hydrogen," subtly altering a molecule's electronic properties, conformation, and lipophilicity without adding significant steric bulk. chemicalbook.com An increase in lipophilicity can enhance a molecule's ability to permeate biological membranes, a crucial factor for bioactive compounds. google.comsmolecule.com It is estimated that approximately 20% of all pharmaceuticals and up to 40% of agrochemicals contain fluorine, a testament to the transformative impact of this element. chemicalbook.com

Aminonitrophenols, as a class, are versatile intermediates, historically significant in the synthesis of dyes and more recently in the development of pharmaceuticals. google.comsigmaaldrich.com The amino (-NH2) group provides a reactive handle for a variety of transformations, including acylation and diazotization, while the nitro (-NO2) group is a strong electron-withdrawing group that can be readily reduced to an amine, offering another point for molecular elaboration. The phenolic hydroxyl (-OH) group can undergo etherification or esterification, adding another layer of synthetic versatility. By combining these features into a single scaffold with the strategic placement of a fluorine atom, as seen in fluorinated aminonitrophenols, chemists can access a rich vein of complex molecular architectures.

Significance of the 4 Amino 3 Fluoro 5 Nitrophenol Molecular Scaffold in Advanced Chemical Synthesis

Strategic Approaches to Regioselective Fluorination and Nitration in Phenolic Systems

The regiochemical outcome of electrophilic substitution reactions on a phenol (B47542) ring is dictated by the electronic and steric properties of the substituents already present. The hydroxyl group is a strongly activating, ortho-, para-directing group. An amino group is also strongly activating and ortho-, para-directing, while a fluorine atom is deactivating yet ortho-, para-directing. A nitro group, in contrast, is strongly deactivating and meta-directing. Crafting a synthesis for a molecule like this compound involves navigating the interplay of these directing effects.

Introducing a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. jove.com Consequently, electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond have been developed as safer and more selective alternatives. wikipedia.org These reagents act as a source of an "electrophilic" fluorine atom (F⁺). alfa-chemistry.com

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgalfa-chemistry.comnumberanalytics.com These reagents are effective for the fluorination of electron-rich aromatic compounds, such as phenols and their derivatives. wikipedia.org The choice of reagent and reaction conditions can influence the regioselectivity, though fluorination of highly activated systems like phenols can sometimes lead to mixtures of isomers and dearomatization. jove.comwikipedia.org For phenolic substrates, the reaction is typically directed to the positions ortho and para to the hydroxyl group.

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Abbreviation Characteristics
N-Fluorobenzenesulfonimide NFSI Economical, stable, and effective; soluble in many organic solvents. alfa-chemistry.com
Selectfluor® (F-TEDA-BF₄) F-TEDA-BF₄ Stable, has low toxicity, and is a strong oxidizing agent. Widely applicable for fluorinating electron-rich aromatics. jove.comalfa-chemistry.com
N-Fluoropyridinium salts NFPy A class of reagents with varying reactivity depending on the pyridine (B92270) ring substituents. alfa-chemistry.com

The mechanism of electrophilic aromatic fluorination is generally considered to be a polar SEAr (electrophilic aromatic substitution) pathway, involving the formation of a Wheland-type intermediate. researchgate.net

Nucleophilic aromatic substitution (SNAr) provides an alternative route to fluorinated aromatics, particularly for rings bearing electron-withdrawing groups. numberanalytics.comacs.org In this method, a good leaving group, such as a nitro group or a halogen, is displaced by a nucleophilic fluoride (B91410) source. acs.orggoogle.com The reaction is facilitated by the presence of activating groups (typically electron-withdrawing) positioned ortho or para to the leaving group.

Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), or tetraalkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comacs.org The reaction often requires high temperatures and polar aprotic solvents. acs.org The development of anhydrous tetraalkylammonium fluoride salts has enabled some SNAr fluorinations to proceed under milder conditions, even at room temperature for highly activated substrates. acs.org This methodology is crucial for synthesizing fluoroaromatics where direct electrophilic fluorination might be difficult or unselective.

The nitration of phenols and their derivatives is a classic electrophilic aromatic substitution. However, controlling the regioselectivity can be complex. The reaction of phenol with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. dergipark.org.tr To achieve higher regioselectivity, various methods have been developed. Using catalysts or supported reagents can favor the formation of the para-product. dergipark.org.tr For instance, nitration using ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium bisulfate (KHSO₄) has been reported as a method for regioselective ortho-nitration of various phenols. dergipark.org.tr

When nitrating a substituted phenol like 4-amino-3-fluorophenol, the directing effects of all three substituents must be considered. The strongly activating -OH and -NH₂ groups direct ortho and para, while the -F atom also directs ortho and para. The position C5 is ortho to the amino group and meta to both the hydroxyl and fluoro groups. The position C6 is ortho to the hydroxyl group. The position C2 is ortho to both the hydroxyl and amino groups. The steric hindrance and the relative activating strength of the groups will determine the final position of the incoming nitro group. A plausible synthesis for 4-Amino-3-nitrophenol (B127093) starts with p-aminophenol, which is first acetylated to form acetanilide, then nitrated, and finally hydrolyzed to yield the target product. google.com This protection strategy for the highly reactive amino group is common to control the reaction.

Multi-Step Synthesis Pathways Incorporating Aromatic Rearrangements for Complex Intermediate Generation

Aromatic rearrangements are powerful tools in organic synthesis for creating complex molecular architectures that may be inaccessible through direct substitution reactions.

Fries Rearrangement

The Fries rearrangement is an acid-catalyzed conversion of a phenolic ester into a hydroxy aryl ketone. wikipedia.orgwisdomlib.org The reaction is catalyzed by Lewis acids (like AlCl₃, BF₃, TiCl₄) or Brønsted acids (like HF). organic-chemistry.org It involves the migration of the acyl group from the phenolic oxygen to the ortho and/or para positions of the aromatic ring. wikipedia.org The regioselectivity between the ortho and para products can often be controlled by reaction conditions such as temperature and solvent polarity; lower temperatures generally favor the para product, while higher temperatures favor the ortho product. jk-sci.comjkchemical.com

This reaction is industrially significant for producing hydroxyarylketones, which are valuable intermediates for pharmaceuticals and other fine chemicals. wikipedia.org While not a direct step in the synthesis of this compound, the Fries rearrangement provides a reliable method to prepare acylated phenol precursors, which can then be further functionalized.

Beckmann Rearrangement

The Beckmann rearrangement transforms an oxime into an amide, typically under acidic conditions. numberanalytics.comwikipedia.org The reaction is named after its discoverer, Ernst Otto Beckmann. numberanalytics.com The process involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. chem-station.com Cyclic oximes undergo this rearrangement to yield lactams; for example, the industrial synthesis of Nylon-6 relies on the Beckmann rearrangement of cyclohexanone (B45756) oxime to produce caprolactam. wikipedia.orgchem-station.combyjus.com

In the context of synthesizing complex aromatic amines, the Beckmann rearrangement can be used to prepare substituted anilides from ketoximes derived from aryl ketones. These anilides can then be hydrolyzed to provide access to specifically substituted anilines, which are key precursors for compounds like this compound.

Catalytic Hydrogenation and Selective Reduction Strategies for Nitro Aromatic Compounds

The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of aromatic amines. rsc.org Catalytic hydrogenation is one of the most common and environmentally friendly methods to achieve this. rsc.org

A variety of catalysts are effective for the hydrogenation of nitroaromatics. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, a drawback of Pd/C is its high activity, which can sometimes lead to the reduction of other sensitive functional groups on the molecule. commonorganicchemistry.com Raney nickel is another effective catalyst, often used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com

Chemoselectivity is a major consideration when other reducible groups are present, as in the precursors to this compound. For instance, reducing a nitro group without affecting a carbon-halogen bond requires careful selection of the catalyst and reaction conditions. Reagents such as tin(II) chloride (SnCl₂) or iron (Fe) or zinc (Zn) powder in acidic media provide mild conditions for the selective reduction of nitro groups. commonorganicchemistry.com Other systems, like hydrazine (B178648) in the presence of a catalyst or sodium sulfide (B99878) (Na₂S), can also be employed for selective reductions. commonorganicchemistry.comniscpr.res.inresearchgate.net Sodium sulfide is particularly noted for its ability to sometimes selectively reduce one nitro group in a polynitroaromatic compound. commonorganicchemistry.comstackexchange.com

Table 2: Selected Methods for Nitro Group Reduction

Reagent/Catalyst Conditions Selectivity Notes
H₂ / Pd/C Atmospheric or higher pressure, various solvents Highly efficient but can reduce other functional groups (e.g., C=C, C-Halogen). commonorganicchemistry.comacs.org
H₂ / Raney Ni Atmospheric or higher pressure, various solvents Effective for nitro groups; often preferred over Pd/C to avoid dehalogenation. commonorganicchemistry.com
Fe / Acid (e.g., HCl, Acetic Acid) Acidic aqueous solution Classical, mild method with good selectivity for the nitro group. commonorganicchemistry.com
SnCl₂ / Acid (e.g., HCl) Acidic solution Mild conditions, provides good selectivity for reducing nitro groups in the presence of other functionalities. commonorganicchemistry.com
Zn / Acid (e.g., Acetic Acid) Acidic solution Mild method for reducing nitro groups to amines. commonorganicchemistry.com
Na₂S or (NH₄)₂S Aqueous or alcoholic solution Known as the Zinin reduction; can be selective for one nitro group in polynitro compounds. commonorganicchemistry.comstackexchange.com

The choice of reduction strategy is critical in the final steps of synthesizing complex molecules like this compound, ensuring that the desired amino group is formed while preserving the fluoro and phenol functionalities.

Advanced Reaction Chemistry and Mechanistic Investigations of 4 Amino 3 Fluoro 5 Nitrophenol

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine and Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides and nitroarenes, proceeding through an addition-elimination mechanism. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, as these substituents stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgstrath.ac.uk

Influence of Fluorine and Nitro Substituents on SNAr Pathways and Regioselectivity

The aromatic ring of 4-Amino-3-fluoro-5-nitrophenol is rendered electron-deficient and thus highly activated for SNAr reactions by the potent electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups. The nitro group exerts a strong withdrawing effect through both induction (-I) and resonance (-R), while the fluorine atom contributes a powerful inductive effect (-I). core.ac.uk This activation is crucial for overcoming the high energy barrier typically associated with nucleophilic attack on an aromatic system. core.ac.uk

The regioselectivity of SNAr reactions on this molecule is dictated by the positions of these activating groups relative to potential leaving groups.

Fluorine as a Leaving Group: The fluorine atom at C3 is positioned ortho to the nitro group at C5. This ortho relationship provides significant stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at C3, making the fluorine atom a viable leaving group.

Nitro Group as a Leaving Group: The nitro group itself can act as a leaving group in SNAr reactions, a process known as ipso-substitution. strath.ac.ukresearchgate.net The displacement of a nitro group is influenced by the substrate structure, the nucleophile, and the reaction conditions. researchgate.net In this molecule, attack at C5 would be stabilized by the ortho-fluorine substituent.

The relative leaving group ability generally follows the order F > Cl > Br > I for many SNAr reactions, and both fluorine and the nitro group are recognized as effective leaving groups. researchgate.netd-nb.info Therefore, a nucleophile could potentially attack either the C3 or C5 position, with the specific outcome depending on the nature of the nucleophile and the precise reaction conditions employed.

SubstituentPositionInductive Effect (I)Resonance Effect (R)Overall Effect on SNAr
Amino (-NH₂)C4-I (Weak)+R (Strong)Deactivating
Fluoro (-F)C3-I (Strong)+R (Weak)Activating
Nitro (-NO₂)C5-I (Strong)-R (Strong)Strongly Activating
Hydroxyl (-OH)C1-I (Weak)+R (Strong)Deactivating (as -OH), Activating (as -O⁻)

Reactivity Profiles of the Amino and Hydroxyl Groups in Substitution Reactions

In the context of SNAr, where the ring is attacked by a nucleophile, the electron-donating amino (-NH₂) and hydroxyl (-OH) groups are generally deactivating. schoolwires.net Their strong positive resonance effects (+R) increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to nucleophilic attack.

However, the phenolic hydroxyl group introduces additional complexity. Under basic conditions, it can be deprotonated to form a phenoxide anion (-O⁻). The phenoxide is an extremely powerful electron-donating group, which would further deactivate the ring towards SNAr. Conversely, the amino group, while deactivating, can itself act as an intramolecular or intermolecular nucleophile in certain contexts. The interplay between the deactivating nature of the -OH and -NH₂ groups and the potent activating effects of the -F and -NO₂ groups creates a complex reactivity landscape that can be modulated by reaction conditions such as pH.

Electrophilic Aromatic Substitution (SEAr) Patterns

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. schoolwires.netrsc.org The regioselectivity of this reaction is governed by the combined directing effects of the substituents already present on the ring. Activating groups direct incoming electrophiles to their ortho and para positions, while deactivating groups direct to the meta position (with the exception of halogens, which are deactivating but ortho-, para-directing). schoolwires.net

In this compound, the directing effects are as follows:

-OH (Hydroxyl): A powerful activating group, ortho-, para-directing.

-NH₂ (Amino): A powerful activating group, ortho-, para-directing.

-F (Fluoro): A deactivating group, ortho-, para-directing. core.ac.uk

-NO₂ (Nitro): A powerful deactivating group, meta-directing.

The positions of electrophilic attack are overwhelmingly determined by the potent activating hydroxyl and amino groups. The most activated positions are C2 and C6, which are ortho to the -NH₂ and -OH groups, respectively.

Attack at C2: This position is ortho to the amino group and para to the nitro group.

Attack at C6: This position is ortho to the hydroxyl group and para to the fluorine atom.

Considering the powerful activating and directing influence of the amino group, the C2 position is a highly probable site for electrophilic substitution. However, the final regiochemical outcome can be influenced by steric hindrance from adjacent groups and the specific nature of the electrophile used.

SubstituentPositionActivating/DeactivatingDirecting Effect
-OHC1Strongly ActivatingOrtho, Para
-NH₂C4Strongly ActivatingOrtho, Para
-FC3DeactivatingOrtho, Para
-NO₂C5Strongly DeactivatingMeta

Redox Chemistry: Selective Reduction of the Nitro Group and Oxidative Transformations of the Phenolic Moiety

The presence of both a reducible nitro group and an oxidizable phenol (B47542) moiety allows for a range of redox transformations.

Selective Reduction of the Nitro Group: The reduction of an aromatic nitro group to a primary amine is a fundamental and high-yielding transformation in organic synthesis. researchgate.netresearchgate.net A variety of methods are available for the chemoselective reduction of the nitro group in this compound, which would yield 3,4,5-triamino-fluorophenol. These methods are typically mild enough to leave the phenol, amino, and fluoro functionalities intact. chemrxiv.orgrsc.org Common and effective reagents include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. researchgate.net

Metal/Acid Systems: Activated iron powder in the presence of an acid like HCl (Béchamp reduction) is a classic and cost-effective method. researchgate.net Other systems like tin (Sn) or stannous chloride (SnCl₂) in concentrated HCl are also effective.

Other Reducing Agents: Reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used for this selective reduction. chemrxiv.org

Oxidative Transformations of the Phenolic Moiety: Phenols are susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. acs.org The phenolic moiety in this compound can potentially undergo:

Oxidation to Quinones: Strong oxidizing agents can convert phenols into quinones. The substitution pattern on the ring will influence the structure of the resulting quinone.

Oxidative Coupling: In the presence of certain catalysts or oxidants, phenols can undergo oxidative coupling to form biphenolic structures or more complex polymers. researchgate.net The reaction proceeds via phenolic radical intermediates. researchgate.net

The reactivity of the phenolic group towards oxidation is enhanced by the electron-donating amino group but tempered by the electron-withdrawing nitro and fluoro groups. This electronic balance makes the precise outcome of oxidation reactions highly dependent on the chosen reagent.

Derivatization Reactions of Functional Groups for Structure Elucidation and Diversification

Derivatization of the functional groups on this compound is a key strategy for protecting reactive sites during synthesis, for structure elucidation, or for creating a diverse library of related compounds. researchgate.netscience.gov

Acylation and Alkylation Reactions of the Amino Group

The primary amino group at C4 is a strong nucleophile and can be readily modified through acylation and alkylation reactions.

Acylation: The amino group reacts smoothly with acylating agents such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base to form stable amide derivatives. core.ac.ukgoogle.com For example, reaction with acetic anhydride (B1165640) would yield N-(2-fluoro-4-hydroxy-6-nitrophenyl)acetamide. This reaction is frequently used to protect the amino group from unwanted side reactions during subsequent synthetic steps. google.com

Alkylation: Reaction with alkylating agents like alkyl halides can introduce one or two alkyl groups onto the nitrogen atom. This reaction can be more difficult to control than acylation, sometimes leading to a mixture of mono- and di-alkylated products, as well as potential O-alkylation of the phenolic hydroxyl group under certain conditions.

These derivatization reactions highlight the synthetic utility of the amino group as a handle for further molecular elaboration.

Esterification and Etherification Reactions of the Hydroxyl Group

The phenolic hydroxyl group of this compound is a key functional group that readily participates in esterification and etherification reactions. These transformations are fundamental in modifying the compound's solubility, electronic properties, and potential for further chemical synthesis.

Esterification: The hydroxyl group can be converted to an ester through reaction with various acylating agents, such as acid chlorides or anhydrides. This reaction typically proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring increases the acidity of the phenolic proton, potentially facilitating the reaction under basic conditions by forming a more nucleophilic phenoxide ion. A general sequence for esterification starts with a phenol and may involve halogenation and nitration steps to yield a substituted nitrophenol ester .

Etherification: Etherification of the hydroxyl group, commonly achieved through reactions like the Williamson ether synthesis, involves the reaction of the corresponding phenoxide ion with an alkyl halide. This reaction introduces an ether linkage, significantly altering the molecule's polarity and hydrogen-bonding capabilities. For instance, related fluoronitrophenols have been converted to their ether derivatives, such as 2-chloro-4-fluoro-5-nitrophenol (B1583476) methoxymethyl ether, indicating the viability of this reaction pathway lookchem.com. In one documented synthesis, the methylation of the related compound 2-amino-3-nitrophenol (B1277897) was achieved using methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) in acetone (B3395972) nih.gov.

The table below summarizes representative esterification and etherification reactions applicable to the hydroxyl group of this compound.

Reaction TypeReactantsPotential Product
EsterificationThis compound + Acetyl Chloride4-Amino-3-fluoro-5-nitrophenyl acetate
EtherificationThis compound + Methyl Iodide4-Amino-3-fluoro-5-methoxy-1-nitrobenzene

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group in this compound allows for diazotization, a pivotal reaction that converts the amine into a highly versatile diazonium salt intermediate. This process is the gateway to a wide array of subsequent transformations, most notably azo coupling reactions for the synthesis of dyes.

Diazotization: The conversion of the aromatic amine to a diazonium salt is typically performed by treating the amine with nitrous acid (HNO₂) at low temperatures, generally between 0 and 5 °C. researchgate.netrsc.org The nitrous acid is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). wikipedia.org The reaction mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and is attacked by the nucleophilic amino group. A series of proton transfers and the elimination of two water molecules yields the arenediazonium salt. wikipedia.org The presence of strong electron-withdrawing groups, such as the fluoro and nitro substituents on the ring, decreases the basicity of the amino group but increases the electrophilicity and stability of the resulting diazonium salt. researchgate.netnih.gov

Azo Coupling: The diazonium salt formed from this compound is a potent electrophile and can readily undergo electrophilic aromatic substitution with an activated, electron-rich coupling component. nih.gov This reaction, known as azo coupling, forms a new azo compound characterized by the -N=N- linkage, which often imparts strong color. Typical coupling components are electron-rich nucleophiles such as phenols, naphthols, or aromatic amines. rsc.orgnih.gov The coupling reaction with phenols is usually carried out under mildly alkaline conditions, while coupling with amines is performed in an acidic medium. nih.gov The strong electron-withdrawing character of the fluoro and nitro groups on the diazonium salt enhances its reactivity, facilitating coupling even with less reactive aromatic substrates. researchgate.net

The table below illustrates potential diazotization and subsequent coupling reactions.

Coupling ComponentReaction ConditionsResulting Azo Dye Structure
PhenolMildly alkaline (pH > 7)2-Fluoro-4-hydroxy-6-nitro-4'-hydroxyazobenzene
Aniline (B41778)Mildly acidic (pH < 7)4-Amino-2-fluoro-6-nitro-4'-aminoazobenzene
N,N-DimethylanilineMildly acidic (pH < 7)4-Amino-2-fluoro-6-nitro-4'-(dimethylamino)azobenzene
2-NaphtholMildly alkaline (pH > 7)1-((4-Amino-3-fluoro-5-nitrophenyl)diazenyl)-2-naphthol

Computational Modeling and Simulation of Reaction Mechanisms and Pathways

While specific computational studies on this compound are not extensively documented in public literature, computational chemistry provides powerful, established methodologies for investigating its reactivity. Density Functional Theory (DFT) is a particularly effective tool for elucidating reaction mechanisms, predicting molecular properties, and understanding the electronic structure of complex organic molecules. acs.orgresearchgate.net

Modeling Reaction Pathways: DFT calculations can be employed to map the potential energy surfaces for the chemical reactions of this compound, such as esterification, etherification, and diazotization. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine key thermodynamic and kinetic parameters like reaction enthalpies and activation energy barriers. rsc.org This allows for a detailed, step-by-step understanding of the reaction mechanism. For instance, studies on related fluorophenols have used computational models to investigate reaction pathways, such as defluorination mechanisms, by modeling transition states and radical intermediates. acs.org

Electronic and Spectroscopic Properties: Computational methods are also invaluable for predicting molecular properties. Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of the parent molecule and its derivatives, such as the azo dyes formed from coupling reactions. acs.org This is crucial for understanding the origin of their color. Furthermore, calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insight into the molecule's electronic behavior, chemical reactivity, and kinetic stability. researchgate.net The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. acs.org These theoretical predictions can then be correlated with experimental data from techniques like FT-IR, UV-Vis, and NMR for validation. researchgate.net

The table below outlines the application of various computational methods to study the reaction mechanisms of this compound, based on established practices for similar molecules.

Computational MethodApplicationInformation Gained
Density Functional Theory (DFT)Geometry Optimization & Frequency CalculationStable molecular structures, vibrational frequencies (for comparison with IR spectra). acs.org
Transition State SearchIdentification of transition state structures, calculation of activation energy barriers for reactions. rsc.orgacs.org
Time-Dependent DFT (TD-DFT)Electronic Spectra SimulationPrediction of UV-Visible absorption wavelengths and electronic transitions. acs.org
HOMO-LUMO AnalysisFrontier Molecular Orbital CalculationInsights into chemical reactivity, electrophilic/nucleophilic character, and electronic properties. researchgate.net
Molecular Electrostatic Potential (MEP)Charge Distribution MappingVisualization of electron-rich and electron-poor regions, prediction of reactive sites. acs.org

Theoretical, Spectroscopic, and Crystallographic Investigations of 4 Amino 3 Fluoro 5 Nitrophenol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are instrumental in providing a deep understanding of the molecular structure, stability, and reactivity of chemical compounds. For 4-Amino-3-fluoro-5-nitrophenol, these computational methods illuminate the interplay between the electron-donating amino group and the electron-withdrawing fluoro and nitro groups on the phenol (B47542) backbone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such calculations, often with a comprehensive basis set like 6-311++G(d,p) to ensure high accuracy.

The energy landscape analysis helps in identifying stable isomers and transition states, providing insights into the molecule's conformational flexibility. The substitution pattern—with the amino, fluoro, and nitro groups positioned around the phenol ring—creates a unique electronic environment that dictates the molecule's structural parameters.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on DFT calculations of similar substituted phenols) This table presents expected values based on computational studies of analogous molecules. Actual experimental or calculated values may vary.

Parameter Predicted Value
C-F Bond Length ~1.35 Å
C-NO₂ Bond Length ~1.47 Å
C-NH₂ Bond Length ~1.38 Å
O-H Bond Length ~0.97 Å
C-O-H Bond Angle ~109°

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the phenol ring. The electron-donating nature of the amino group raises the HOMO energy level, making the molecule susceptible to electrophilic attack. Conversely, the LUMO is predicted to be concentrated around the electron-withdrawing nitro group, which lowers its energy and makes this site favorable for nucleophilic attack. researchgate.net The presence of both strong electron-donating and electron-withdrawing groups suggests a relatively small HOMO-LUMO gap, indicating a molecule that is chemically reactive and likely to exhibit significant electronic transitions. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Values are hypothetical and serve to illustrate the expected electronic structure based on analyses of similar compounds.

Parameter Predicted Energy (eV) Significance
EHOMO ~ -6.5 eV Electron-donating capability, site of oxidation
ELUMO ~ -2.5 eV Electron-accepting capability, site of reduction

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.org This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. wisc.edudergipark.org.tr

For this compound, NBO analysis would reveal significant donor-acceptor interactions. A key interaction would be the delocalization of the nitrogen lone pair (a donor NBO) from the amino group into the antibonding π* orbitals of the aromatic ring (acceptor NBOs). Similarly, the lone pairs on the phenolic oxygen would also participate in such delocalization. These interactions contribute to the stability of the molecule. Furthermore, the strong electron-withdrawing nitro group would create significant charge transfer, pulling electron density from the ring and the amino group. The analysis quantifies the stabilization energy (E(2)) associated with these charge-transfer events, providing insight into the strength of these intramolecular interactions. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored based on the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. acs.org

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be localized on the oxygen atoms of the nitro group and the phenolic hydroxyl group, making them the primary sites for electrophilic interactions. researchgate.net The regions around the hydrogen atoms of the amino group and the hydroxyl group would exhibit the most positive potential (blue), identifying them as sites for nucleophilic interactions. researchgate.net The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. This detailed charge distribution map is invaluable for predicting how the molecule will interact with other reagents, receptors, or solvents.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Without access to research articles or database entries that specifically characterize this compound, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy.

Based on a thorough review of available scientific literature, there is insufficient public domain information to generate a detailed article on the specific advanced applications of This compound as outlined in the provided structure.

Research and documentation extensively cover related compounds, such as the non-fluorinated analog 4-Amino-3-nitrophenol (B127093) and the non-nitrated analog 4-Amino-3-fluorophenol (B140874), detailing their roles in dye synthesis and as chemical intermediates. However, specific literature detailing the use of This compound as a precursor for diverse fluorinated aromatics, heterocyclic systems, advanced dyes, high-stability polymers, or non-linear optical materials is not available in the public research databases and chemical literature searched.

Therefore, to maintain scientific accuracy and adhere to the strict content constraints of the request, the article cannot be generated at this time.

Advanced Applications and Research Utility of 4 Amino 3 Fluoro 5 Nitrophenol in Chemical Science

Utilization in Analytical Method Development and Validation for Phenolic Compound Detection

The unique structural attributes of 4-amino-3-fluoro-5-nitrophenol, specifically the presence of fluoro and nitro groups on a phenolic backbone, suggest its potential utility in the development and validation of sophisticated analytical methods for the detection of phenolic compounds. While direct studies employing this specific molecule as an analytical standard or reagent are not extensively documented, the well-established analytical methodologies for its non-fluorinated analog, 4-amino-3-nitrophenol (B127093), provide a strong foundation for its potential applications.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are pivotal for the separation and quantification of isomeric aminophenol compounds in various matrices. pom.go.idmdpi.com For instance, a validated HPLC method with a Photo Diode Array (PDA) detector has been successfully used to differentiate 4-amino-3-nitrophenol from its isomers, 2-amino-4-nitrophenol (B125904) and 2-amino-5-nitrophenol, which is crucial in quality control for products like hair dyes where regulatory limits are stringent. pom.go.idresearchgate.net

A typical HPLC method for the analysis of 4-amino-3-nitrophenol is summarized below:

ParameterCondition
Column Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80)
Flow Rate 1.0 ml/minute
Column Temperature 40°C
Detection Photo Diode Array (PDA)
This table is based on a validated method for the non-fluorinated analog, 4-amino-3-nitrophenol, and is illustrative of a potential method for the fluorinated compound. researchgate.net

The validation of such methods typically demonstrates excellent linearity, accuracy, and precision. pom.go.idmdpi.com For 4-amino-3-nitrophenol, linearity with a correlation coefficient of 1.0 has been achieved, with precision values (expressed as %RSD) for different concentrations being well within acceptable limits. researchgate.net The recovery percentages for this compound have also been shown to be in the range of 99.06-101.05%, indicating high accuracy. researchgate.net

The introduction of a fluorine atom in this compound would likely necessitate modifications to these methods, potentially altering retention times and mass fragmentation patterns. However, it also opens up the possibility of using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a highly specific and sensitive detection method, as there is no background signal in biological or most environmental samples.

Exploration in Radiochemistry and Isotope Labeling for Research Probes

The presence of a fluorine atom in the structure of this compound makes it an intriguing candidate for exploration in the field of radiochemistry, particularly for the development of positron emission tomography (PET) imaging probes. The radioisotope Fluorine-18 (¹⁸F) is one of the most commonly used radionuclides for PET due to its favorable decay characteristics, including a half-life of 109.7 minutes and a low positron energy. nih.gov

While the direct radiolabeling of this compound has not been specifically reported, established strategies for the radiosynthesis of ¹⁸F-labeled compounds containing a fluorobenzene (B45895) moiety can be considered. nih.govnih.gov A common approach involves the nucleophilic substitution of a suitable leaving group (e.g., a nitro group or a trimethylammonium salt) with [¹⁸F]fluoride. Given the existing nitro group on the aromatic ring, a multi-step synthesis might be required to introduce a leaving group at a different position or to build the molecule from an ¹⁸F-labeled precursor.

For example, the synthesis of other ¹⁸F-labeled PET ligands has successfully utilized [¹⁸F]-labeled aniline (B41778) as an intermediate. nih.govnih.gov A potential, though hypothetical, synthetic route for [¹⁸F]this compound could involve the radiosynthesis of a fluorinated aniline precursor followed by subsequent chemical modifications to introduce the hydroxyl and nitro groups.

The general parameters for a typical ¹⁸F-labeling reaction are outlined below:

ParameterDetails
Radionuclide Fluorine-18 (¹⁸F)
Precursor A derivative of the target molecule with a suitable leaving group (e.g., nitro, trimethylammonium).
Reagents [¹⁸F]Fluoride, typically activated with a phase-transfer catalyst like Kryptofix 222 (K₂₂₂) and potassium carbonate.
Solvent Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
Temperature Elevated temperatures, often in the range of 120–150 °C.
Reaction Time Generally short, up to 15 minutes for efficient nucleophilic aliphatic radiofluorinations. nih.gov
This table represents general conditions for ¹⁸F-labeling and would require optimization for the specific synthesis of [¹⁸F]this compound.

Environmental and Green Chemistry Considerations in the Chemical Lifecycle of 4 Amino 3 Fluoro 5 Nitrophenol

Development of Sustainable Synthetic Routes and Process Intensification

The pursuit of sustainable synthesis for complex molecules like 4-Amino-3-fluoro-5-nitrophenol centers on improving reaction efficiency, reducing hazardous substance use, and employing renewable resources. Traditional multi-step syntheses for substituted nitrophenols often involve harsh conditions and stoichiometric reagents. Green chemistry approaches aim to circumvent these issues through catalysis, alternative solvents, and process intensification.

Catalytic Approaches: A key transformation in the synthesis of related aminophenol compounds is the reduction of a nitro group. Catalytic hydrogenation is a cornerstone of green chemistry for this purpose, offering high efficiency and selectivity while producing water as the only by-product. For instance, the reduction of nitrophenols to aminophenols is effectively catalyzed by various metal nanoparticles. nih.govmdpi.com Research into catalysts based on earth-abundant metals like copper and iron is particularly relevant for sustainability. mdpi.com For example, copper ferrite (B1171679) (CuFe₅O₈) nanoparticles have demonstrated excellent catalytic activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. mdpi.com Similarly, palladium on activated carbon (Pd/C) is a highly effective catalyst for the hydrogenation of 3-fluoro-4-nitrophenol (B151681) to yield 4-amino-3-fluorophenol (B140874), a reaction that proceeds with 100% yield under mild conditions (room temperature, hydrogen atmosphere). chemicalbook.com These catalytic systems represent a significant improvement over older methods that used stoichiometric metal reductants (e.g., Fe/HCl), which generate large amounts of metallic waste.

Process Intensification: Process intensification, particularly the use of continuous flow chemistry, offers substantial advantages for the synthesis of nitroaromatic compounds. Flow reactors provide superior heat and mass transfer, enabling better control over reaction conditions, which is crucial for potentially hazardous reactions like nitration. This enhanced control can lead to higher yields, improved safety, and reduced by-product formation. acs.org Furthermore, continuous processing facilitates easier scale-up and integration of in-line purification and analysis, streamlining the entire manufacturing process. While a specific flow synthesis for this compound has not been published, the principles are broadly applicable to the individual synthetic steps (e.g., nitration, fluorination, reduction) required for its assembly. acs.org

Table 1: Comparison of Synthetic Paradigms for Key Transformations Relevant to this compound Synthesis

Transformation Step Traditional Batch Method Green Chemistry / Intensified Method Advantages of Green/Intensified Method
Nitro Group Reduction Stoichiometric metal (e.g., Fe, Sn) in strong acid. Catalytic hydrogenation (e.g., H₂, Pd/C catalyst) in a flow reactor. chemicalbook.com High atom economy, water as the only by-product, improved safety and control, catalyst recyclability.
Nitration Mixed nitric and sulfuric acid (HNO₃/H₂SO₄). Milder nitrating agents (e.g., nitric acid with a solid acid catalyst) in a continuous process. Reduced acidic waste, enhanced safety by minimizing accumulation of energetic intermediates, precise temperature control.

Strategies for Minimization of Chemical Waste and By-product Generation in Synthesis

A primary goal of green chemistry is to design synthetic pathways that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Waste minimization strategies for producing this compound would focus on optimizing the synthetic route and reaction conditions.

Route Design and Atom Economy: The choice of starting materials and the sequence of synthetic steps are critical. An ideal synthesis would avoid the use of protecting groups, which add steps and generate waste. For example, a patented process for the related compound 4-amino-3-nitrophenol (B127093) simplifies the operation by performing acetylation and nitration in the same reactor, using the acetic anhydride (B1165640) not only as a protecting group reagent but also as a solvent and dewatering agent, which reduces the required amount of nitric acid and subsequent acid waste. google.com This "one-pot" approach significantly reduces waste from intermediate workup and purification steps.

Waste Stream Reduction:

Acid Waste: The nitration of phenolic compounds traditionally uses a mixture of concentrated nitric and sulfuric acids, generating significant volumes of corrosive and environmentally harmful acidic waste. Research into alternative nitration systems, such as using solid acid catalysts or milder nitrating agents, can drastically reduce this waste stream.

Catalyst Recycling: While catalytic methods are superior to stoichiometric ones, the catalysts themselves can become a waste stream. The development of heterogeneous catalysts, such as metal nanoparticles on magnetic supports, allows for easy separation and recycling of the catalyst, minimizing metal leaching and waste. nih.gov For instance, catalysts based on polydopamine-magnetite supports have shown high recyclability in the reduction of nitrophenols. nih.gov

Solvent Choice: Replacing hazardous organic solvents with greener alternatives (e.g., water, ethanol (B145695), or supercritical fluids) or minimizing solvent use altogether through solvent-free reactions or one-pot procedures is a key strategy. The synthesis of 4-amino-3-fluorophenol utilizes ethanol and tetrahydrofuran, which can be recycled. chemicalbook.com

Table 2: Potential Waste Streams and Minimization Strategies in a Hypothetical Synthesis

Synthetic Step Potential Waste Source Minimization Strategy Green Chemistry Principle
Nitration Spent sulfuric and nitric acid Use of recyclable solid acid catalysts; process intensification to improve conversion and reduce acid requirement. Catalysis; Prevention
Reduction Metal sludge (from Fe/HCl reduction) Employ heterogeneous catalytic hydrogenation (e.g., Pd/C, CuFe₅O₈). mdpi.com Catalysis; Atom Economy
Purification Large volumes of organic solvents Utilize continuous crystallization; employ solvent recycling systems. Safer Solvents

Research into Chemical Degradation Pathways and Environmental Fate from a Chemical Perspective

Understanding the environmental fate of this compound is essential for assessing its lifecycle impact. Its structure, featuring an aromatic ring substituted with nitro, amino, and fluoro groups, suggests a compound with potential for environmental persistence.

Abiotic Degradation: Nitrophenols are known to undergo photolysis in the environment. nih.gov The absorption of UV light can lead to the transformation of the molecule. For structurally similar compounds like 3-trifluoromethyl-4-nitrophenol, photodegradation is a significant environmental fate process. digitellinc.com Therefore, it is probable that this compound would also be susceptible to photodegradation in sunlit surface waters, likely involving transformations of the nitro and amino functional groups or hydroxylation of the aromatic ring.

Biotic Degradation: The biodegradation of nitroaromatic compounds by microorganisms is a widely studied area. researchgate.net Two primary initial pathways for bacterial degradation of nitrophenols have been identified:

Oxidative Pathway: The nitro group is removed oxidatively, often catalyzed by a monooxygenase enzyme, releasing nitrite (B80452) and forming a dihydroxy intermediate (a catechol or resorcinol (B1680541) derivative). nih.govresearchgate.net For example, the degradation of 4-chloro-3-nitrophenol (B1362549) by Pseudomonas sp. JHN proceeds via the formation of 4-chlororesorcinol. nih.govbohrium.com

Reductive Pathway: The nitro group is reduced to a nitroso, hydroxylamino, and finally an amino group. This is a common pathway under anaerobic conditions. nih.gov

The presence of the fluorine atom on the ring of this compound is expected to increase its recalcitrance. The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to both enzymatic and chemical cleavage. Therefore, while microbial degradation would likely commence at the more reactive nitro or amino groups, the fluorinated aromatic ring itself would likely persist in the environment for a longer duration than its non-fluorinated counterparts. The complete mineralization (breakdown to CO₂, water, and inorganic ions) of this compound would be challenging for microorganisms.

Table 3: Predicted Initial Chemical Transformations in the Environmental Degradation of this compound

Degradation Pathway Key Chemical Transformation Probable Initial Intermediates Influencing Factors
Photolysis (Abiotic) Photochemical reaction of the nitro group; Ring hydroxylation. Hydroxylated derivatives; De-nitrated species. Sunlight intensity, water depth and clarity. digitellinc.com
Oxidative Biodegradation Enzymatic replacement of -NO₂ with -OH. 4-Amino-3-fluoro-resorcinol. Aerobic conditions, presence of adapted microorganisms. nih.gov

| Reductive Biodegradation | Enzymatic reduction of -NO₂ to -NH₂. | 3-Fluoro-4,5-diaminophenol. | Anaerobic or anoxic conditions. nih.gov |

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Gaussian or ORCA for optimizing geometry and predicting NMR/IR spectra.
  • Solubility Prediction : Use COSMO-RS models or Abraham parameters.
  • Toxicity Assessment : TEST software (EPA) for eco-toxicological profiling .

How does the compound’s stability vary under different storage conditions?

Q. Basic Research Focus

  • Light Sensitivity : Nitro and amino groups degrade under UV; store in amber vials at –20°C.
  • Moisture : Hygroscopic nature necessitates desiccants (silica gel).
  • Long-Term Stability : Monitor via periodic HPLC over 6–12 months .

What are the implications of conflicting bioactivity data in published studies?

Advanced Research Focus
Contradictions (e.g., antimicrobial efficacy) may arise from:

  • Assay Variability : Differences in bacterial strains or incubation times.
  • Impurity Interference : Byproducts may enhance or mask activity.
    Resolution :
  • Replicate assays with standardized protocols (CLSI guidelines).
  • Isolate the compound via preparative HPLC before testing .

How can researchers leverage this compound in designing pharmacophores or agrochemicals?

Q. Advanced Research Focus

  • Pharmacophore Design : The nitro group enables nitroreductase targeting (e.g., prodrug activation).
  • Agrochemical Applications : Fluorine enhances lipid solubility for foliar penetration.
    Methodology :
  • Derivatize via Mitsunobu reaction (e.g., introduce heterocycles).
  • Screen for herbicidal activity using Arabidopsis models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.